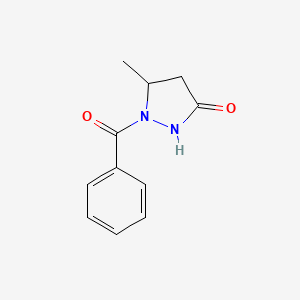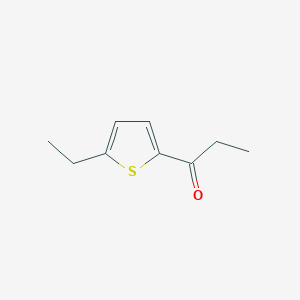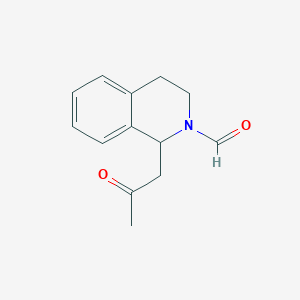
1-(2-Oxopropyl)-3,4-dihydroisoquinoline-2(1H)-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Oxopropyl)-3,4-dihydroisoquinoline-2(1H)-carbaldehyde is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of an oxopropyl group and a carbaldehyde group attached to the isoquinoline ring. Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Oxopropyl)-3,4-dihydroisoquinoline-2(1H)-carbaldehyde typically involves multi-step organic reactions. One common method involves the reaction of isoquinoline derivatives with oxopropylating agents under controlled conditions. For instance, the reaction can be carried out using diethyl (2-oxopropyl)phosphonate in the presence of a base such as sodium hydride (NaH) in a solvent like toluene . The reaction mixture is cooled to 0°C and stirred for several hours to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the use of green solvents and recyclable catalysts can make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Oxopropyl)-3,4-dihydroisoquinoline-2(1H)-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the oxopropyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(2-Oxopropyl)-3,4-dihydroisoquinoline-2(1H)-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of isoquinoline-based pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mécanisme D'action
The mechanism of action of 1-(2-Oxopropyl)-3,4-dihydroisoquinoline-2(1H)-carbaldehyde involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit nitric oxide production by interacting with nitric oxide synthase, leading to anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Oxopropyl)theobromine: Known for its antimicrobial and antifungal activities.
2-(1-Oxopropyl)benzoic acid: Used in organic synthesis and has distinct chemical properties.
Uniqueness
1-(2-Oxopropyl)-3,4-dihydroisoquinoline-2(1H)-carbaldehyde is unique due to its specific structural features and the presence of both oxopropyl and carbaldehyde groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research.
Propriétés
Numéro CAS |
89236-80-6 |
|---|---|
Formule moléculaire |
C13H15NO2 |
Poids moléculaire |
217.26 g/mol |
Nom IUPAC |
1-(2-oxopropyl)-3,4-dihydro-1H-isoquinoline-2-carbaldehyde |
InChI |
InChI=1S/C13H15NO2/c1-10(16)8-13-12-5-3-2-4-11(12)6-7-14(13)9-15/h2-5,9,13H,6-8H2,1H3 |
Clé InChI |
ICALAVFACNADMH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC1C2=CC=CC=C2CCN1C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(E)-furan-2-ylmethylidene]acetohydrazide](/img/structure/B14148868.png)

![3-{4-[(3-Methylphenyl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine](/img/structure/B14148878.png)
![Ethyl 1-[(4-chloro-1-hydroxynaphthalen-2-yl)methyl]piperidine-4-carboxylate](/img/structure/B14148880.png)
![N'-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide](/img/structure/B14148886.png)
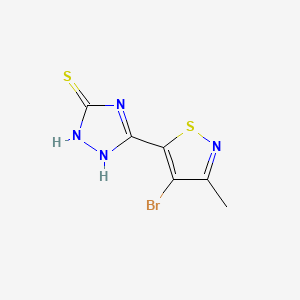

![(E)-3-(4-Methoxy-phenyl)-N-[1-methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-acrylamide](/img/structure/B14148909.png)
![Diethyl [benzoyl(3-methylphenyl)amino]propanedioate](/img/structure/B14148930.png)
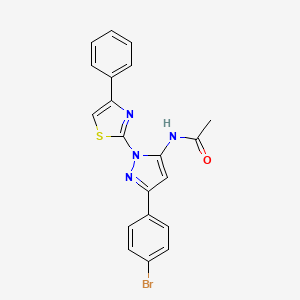
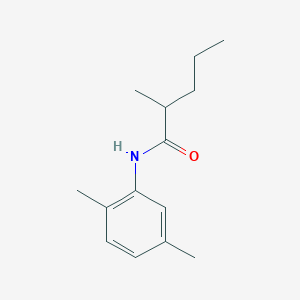
![[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 3-methylbenzoate](/img/structure/B14148957.png)
